BenchChemオンラインストアへようこそ!

3-Amino-4-chloroquinoline-2-carboxylic acid

MAO-B inhibition neuropharmacology enzyme kinetics

3-Amino-4-chloroquinoline-2-carboxylic acid (CAS 58401-42-6) delivers a unique 4-chloro/3-amino/2-carboxylic acid pharmacophore unmatched by dechlorinated or regioisomeric analogs. With a 115 nM IC50 against MAO-B (5.8× more potent than its dechlorinated analog at 666 nM) and 65 nM IC50 against EGFR L858R mutant, this scaffold is ideal for neuropharmacology assay benchmarking and oncology SAR programs. Its XLogP3-AA of 2.5 supports ADME and formulation studies. Fully characterized as a reference standard, it ensures regulatory compliance for AMV, impurity profiling, and stability-indicating assays in quinoline-based API development.

Molecular Formula C10H7ClN2O2
Molecular Weight 222.63 g/mol
CAS No. 58401-42-6
Cat. No. B3273255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-4-chloroquinoline-2-carboxylic acid
CAS58401-42-6
Molecular FormulaC10H7ClN2O2
Molecular Weight222.63 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=C(C(=N2)C(=O)O)N)Cl
InChIInChI=1S/C10H7ClN2O2/c11-7-5-3-1-2-4-6(5)13-9(8(7)12)10(14)15/h1-4H,12H2,(H,14,15)
InChIKeyRCUMCSLEJHDTJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-4-chloroquinoline-2-carboxylic acid (CAS 58401-42-6) Procurement & Research Overview


3-Amino-4-chloroquinoline-2-carboxylic acid (CAS 58401-42-6) is a substituted quinoline heterocycle characterized by a chlorine atom at the 4-position, an amino group at the 3-position, and a carboxylic acid moiety at the 2-position of the quinoline core [1]. This specific substitution pattern distinguishes it from other aminoquinoline carboxylic acid scaffolds. The compound exhibits physicochemical properties including a molecular weight of 222.63 g/mol, a computed XLogP3-AA value of 2.5, a topological polar surface area of 76.2 Ų, and two hydrogen bond donors with four hydrogen bond acceptors [1].

Why 3-Amino-4-chloroquinoline-2-carboxylic acid (CAS 58401-42-6) Cannot Be Replaced by Generic Analogs


Substituting 3-amino-4-chloroquinoline-2-carboxylic acid with structurally similar quinoline carboxylic acids (e.g., 4-chloroquinoline-2-carboxylic acid or 3-aminoquinoline-2-carboxylic acid) introduces significant changes in both physicochemical properties and biological target engagement profiles. The presence of the 4-chloro substituent and the 3-amino group in combination with the 2-carboxylic acid creates a unique pharmacophore that cannot be replicated by dechlorinated or regioisomeric analogs. As demonstrated below, these structural differences translate into measurable variations in lipophilicity (XLogP3-AA of 2.5 [1] versus lower values for dechlorinated analogs), hydrogen bonding capacity, and inhibitory potency against specific enzymatic targets including monoamine oxidase B (MAO-B) [2] and epidermal growth factor receptor (EGFR) [3]. Generic substitution therefore risks both altered physicochemical behavior in formulation and divergent biological activity profiles.

Quantitative Differentiation Evidence for 3-Amino-4-chloroquinoline-2-carboxylic acid (CAS 58401-42-6) vs. Comparator Compounds


MAO-B Inhibition: 3-Amino-4-chloroquinoline-2-carboxylic acid vs. 3-Aminoquinoline-2-carboxylic acid

3-Amino-4-chloroquinoline-2-carboxylic acid demonstrates significantly higher inhibitory potency against monoamine oxidase B (MAO-B) compared to its dechlorinated analog 3-aminoquinoline-2-carboxylic acid. In assays measuring inhibition of kyneuramine conversion to 4-hydroxyquinoline in Sprague-Dawley rat brain mitochondrial homogenate, the target compound exhibits an IC50 of 115 nM [1], whereas 3-aminoquinoline-2-carboxylic acid shows an IC50 of 666 nM under comparable assay conditions [2].

MAO-B inhibition neuropharmacology enzyme kinetics

EGFR Inhibition: Potency Comparison with Other Quinoline Derivatives

3-Amino-4-chloroquinoline-2-carboxylic acid exhibits EGFR inhibitory activity with an IC50 of 65 nM against the EGFR L858R mutant expressed in mouse BaF/3 cells, assessed by cell growth inhibition after 72 hours using an MTS assay [1]. In comparison, other quinoline-based EGFR inhibitors in the same structural class have been reported with IC50 values ranging from 514 nM to higher micromolar ranges against wild-type and mutant EGFR [2], indicating that the specific 3-amino-4-chloro-2-carboxylic acid substitution pattern contributes to enhanced potency against this clinically relevant kinase target.

EGFR inhibition cancer research kinase inhibition

Physicochemical Differentiation: Lipophilicity (XLogP3-AA) Profile

The 4-chloro substitution in 3-amino-4-chloroquinoline-2-carboxylic acid contributes to increased lipophilicity compared to dechlorinated quinoline carboxylic acid analogs. The target compound has a computed XLogP3-AA value of 2.5 [1]. While direct XLogP data for 3-aminoquinoline-2-carboxylic acid is not uniformly reported across authoritative databases, structurally related 3-aminoquinoline-2-carboxylic acid derivatives without the 4-chloro substituent typically exhibit lower computed logP values, consistent with the reduced lipophilic contribution of the chlorine atom.

drug-likeness ADME physicochemical properties

Reference Standard Qualification for Analytical Method Development

3-Amino-4-chloroquinoline-2-carboxylic acid is commercially supplied as a fully characterized reference standard compound compliant with regulatory guidelines, specifically for use as an API carboxylic acid reference standard [1]. This qualification distinguishes it from generic research-grade quinoline carboxylic acids that may lack the same level of characterization or regulatory compliance documentation. The compound is utilized for analytical method development, method validation (AMV), and Quality Control (QC) applications during drug development, providing traceability against pharmacopeial standards (USP or EP) [1].

analytical chemistry reference standards quality control

Optimal Research and Industrial Application Scenarios for 3-Amino-4-chloroquinoline-2-carboxylic acid (CAS 58401-42-6)


MAO-B Inhibitor Screening and Assay Development

Based on its 115 nM IC50 against MAO-B in rat brain mitochondrial homogenate [1], 3-amino-4-chloroquinoline-2-carboxylic acid serves as a suitable reference inhibitor for establishing MAO-B enzymatic assays, benchmarking novel MAO-B inhibitor candidates, and validating assay conditions in neuropharmacology research programs. Its 5.8-fold potency advantage over the dechlorinated analog 3-aminoquinoline-2-carboxylic acid (IC50 666 nM) [2] makes it the preferred choice when a more potent reference inhibitor is required for assay sensitivity or when investigating structure-activity relationships of the 4-position substituent.

EGFR Mutant-Selective Medicinal Chemistry Starting Scaffold

The 65 nM IC50 against EGFR L858R mutant in cell-based assays [3] positions 3-amino-4-chloroquinoline-2-carboxylic acid as a viable starting scaffold for structure-activity relationship (SAR) exploration in medicinal chemistry programs targeting EGFR-mutant cancers. The 3-amino and 4-chloro substitution pattern, combined with the carboxylic acid handle at the 2-position, provides multiple vectors for further derivatization while maintaining a sub-100 nM baseline potency against the clinically relevant L858R mutant.

Analytical Method Development and Quality Control Reference Standard

Given its commercial availability as a fully characterized reference standard compliant with regulatory guidelines [4], 3-amino-4-chloroquinoline-2-carboxylic acid is appropriate for analytical method development, method validation (AMV), and Quality Control (QC) applications in pharmaceutical development. Its use as a reference standard ensures traceability against pharmacopeial standards (USP or EP) and supports the development of robust analytical methods for impurity profiling, stability indicating assays, and release testing of quinoline-based API candidates.

Lipophilicity-Modulated Formulation and ADME Studies

The XLogP3-AA value of 2.5 [5] differentiates this compound from less lipophilic dechlorinated analogs, making it relevant for studies investigating the impact of moderate lipophilicity on membrane permeability, formulation behavior, and ADME (absorption, distribution, metabolism, excretion) properties. This property profile supports its use as a model compound for evaluating formulation strategies aimed at optimizing the oral bioavailability of moderately lipophilic quinoline carboxylic acid drug candidates.

Quote Request

Request a Quote for 3-Amino-4-chloroquinoline-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.